N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a brominated phenyl group, a methoxy group, and a chromene core. These structural features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-4-methylphenyl.
Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced using methanol and a base like sodium methoxide.
Chromene Formation: The methoxylated intermediate is cyclized to form the chromene core. This step often involves the use of a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: Finally, the chromene intermediate is reacted with an appropriate amine to form the carboxamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products may include oxidized chromene derivatives.
Reduction: Reduced forms of the chromene or phenyl groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(2-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide: Substitution of bromine with chlorine, potentially altering its chemical properties.
N-(2-bromo-4-methylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide: Presence of a hydroxy group instead of a methoxy group, influencing its solubility and reactivity.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-10-3-5-15(14(19)7-10)20-17(21)13-9-11-8-12(23-2)4-6-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABGQLRWMCMHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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